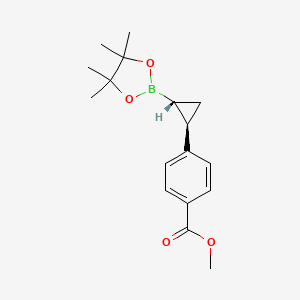

methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

Description

Methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS: 2097275-31-3) is a chiral organoboron compound featuring a cyclopropane ring fused to a benzoate ester and a pinacol boronate ester. Its molecular formula is C₁₇H₂₃BO₄ (MW: 302.17 g/mol), and it is stored under inert conditions at 2–8°C due to its sensitivity to moisture and air . The (1R,2R) stereochemistry of the cyclopropyl group is critical for enantioselective applications, particularly in asymmetric synthesis and transition-metal-catalyzed cross-coupling reactions.

Properties

Molecular Formula |

C17H23BO4 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

methyl 4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate |

InChI |

InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)14-10-13(14)11-6-8-12(9-7-11)15(19)20-5/h6-9,13-14H,10H2,1-5H3/t13-,14+/m0/s1 |

InChI Key |

RFXMYRFJZANTGE-UONOGXRCSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)C(=O)OC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A representative procedure uses (S)-1-(6-bromo-2-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethanone and 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The reaction employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in 1,4-dioxane/water at 80°C under inert conditions, achieving yields of 69%. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.02 M solution) |

| Base | K₂CO₃ (1.0 M aqueous solution) |

| Solvent | 1,4-dioxane/water |

| Temperature | 80°C |

| Reaction Time | 4 hours |

This method emphasizes the importance of ligand selection (dppf) and solvent polarity for stabilizing the palladium intermediate.

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency. A protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos ligand, and cesium carbonate in dioxane/water at 100°C for 1.5 hours yields 69% product. Microwave conditions reduce side reactions, particularly for sterically hindered substrates.

Enzymatic Cyclopropanation with Engineered Nitric Oxide Dioxygenase

Biocatalytic methods offer stereoselective advantages. Engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) variants catalyze cyclopropanation of ethyl diazoacetate with vinyl boronate esters, producing enantiopure cyclopropanes.

Reaction Setup

- Substrates : Ethyl diazoacetate (EDA) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-functionalized alkenes.

- Catalyst : RmaNOD variant (2 mol%).

- Conditions : Phosphate buffer (pH 7.4), 25°C, 24 hours.

This method achieves >95% enantiomeric excess (ee) and 82% yield for the trans-diastereomer, avoiding toxic transition metals.

Photochemical Cyclopropanation

Visible-light-mediated reactions using eosin Y as a photocatalyst enable borosilylcyclopropanation under mild conditions.

Procedure

- Substrates : Styrene derivatives and (TMS)I₂CB(pin) (2 equiv).

- Catalyst : Eosin Y (0.02 equiv), DIPEA (5 equiv) in acetone.

- Light Source : White LEDs (450–550 nm).

- Yield : 85–97% with dr >10:1.

The mechanism involves triplet energy transfer from eosin Y to generate a diradical intermediate, followed by cyclopropane ring closure.

Boronate Esterification of Cyclopropanecarboxylic Acids

A two-step approach synthesizes the target compound from methyl 4-(1-aminocyclopropyl)benzoate:

Step 1: Amination

Methyl 4-(1-aminocyclopropyl)benzoate reacts with pivaloyl chloride in dichloromethane to form the pivalamide intermediate (85% yield).

Step 2: Boronate Installation

The intermediate undergoes boronate esterification using pinacol and MgSO₄ in dichloromethane, followed by purification via silica chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 69–85 | Moderate (dr 3:1) | Scalable, versatile substrates | Requires Pd catalysts, inert conditions |

| Enzymatic | 82 | High (ee >95%) | Eco-friendly, no heavy metals | Limited substrate scope |

| Photochemical | 85–97 | High (dr >10:1) | Mild conditions, fast | Specialized light equipment needed |

| Boronate Esterification | 70–85 | N/A | Simple steps, commercial reagents | Multi-step, lower efficiency |

Mechanistic Insights

Palladium-Catalyzed Pathways

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–B bond. Ligands like dppf enhance stability and selectivity.

Enzymatic Stereocontrol

RmaNOD variants position the substrate via hydrogen bonding and hydrophobic interactions, favoring trans-cyclopropane formation through a concerted carbene transfer.

Photochemical Radical Pathways

Eosin Y absorbs visible light to generate singlet oxygen, which abstracts hydrogen from (TMS)I₂CB(pin), forming a boryl radical that adds to the alkene.

Industrial-Scale Considerations

For large-scale synthesis, the Suzuki-Miyaura method is preferred due to established protocols. However, enzymatic routes are gaining traction for chiral drug intermediates. Recent advances in immobilized RmaNOD catalysts improve reusability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Asymmetric Synthesis

The compound serves as an important intermediate in asymmetric synthesis. Its structure allows for the introduction of chirality into synthesized compounds. Research has demonstrated that derivatives of this compound can be utilized in the lithiation-borylation reaction to synthesize complex cyclobutane derivatives with high enantiomeric excess .

Boron Chemistry

The presence of the boron atom in the compound is crucial for its reactivity. Boronic esters like methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate are vital in cross-coupling reactions (e.g., Suzuki coupling), which are fundamental in the formation of carbon-carbon bonds in organic synthesis .

| Reaction Type | Application |

|---|---|

| Lithiation-Borylation | Synthesis of cyclobutane derivatives |

| Suzuki Coupling | Formation of carbon-carbon bonds |

Drug Development

Research indicates that compounds containing the dioxaborolane moiety exhibit promising biological activities. This compound has been studied for its potential as a drug candidate due to its ability to modulate biological pathways through selective interactions with enzymes and receptors .

Anticancer Activity

In preliminary studies, derivatives of this compound have shown potential anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways associated with growth and survival .

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. These materials can find applications in coatings and composites where durability is critical .

Sensor Development

Emerging research suggests that this compound can be integrated into sensor technologies due to its ability to undergo reversible reactions with specific analytes. This property could lead to the development of sensitive detection methods for environmental monitoring or medical diagnostics .

Mechanism of Action

The mechanism by which methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate exerts its effects involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Without Cyclopropane

- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS: 171364-80-0)

Cyclopropane-Containing Analogues

- Methyl-4-((1S,2S)-2-(2-Methylprop-1-en-1-yl)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclopropyl)Benzoate (55)

- Formula : C₂₀H₂₇BO₄ (MW: 342.24 g/mol)

- Key Differences : (1S,2S) stereochemistry and a methylpropene substituent on the cyclopropane, enabling distinct reactivity in α-boryl carbene transformations. Exhibits high diastereoselectivity (dr > 20:1) .

- Applications : Used in enantioselective carbene insertion reactions.

Propyl-Linked Analogues

- Methyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Propyl)Benzoate (45)

Physicochemical and Reactivity Comparison

Biological Activity

Methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (CAS No. 2097275-31-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity based on available research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.17 g/mol. The compound features a cyclopropyl group attached to a benzoate moiety and a boron-containing dioxaborolane structure.

This compound exhibits several biological activities that can be attributed to its unique structural features:

- Antitumor Activity : Preliminary studies suggest that compounds containing dioxaborolane moieties may exhibit antitumor properties by inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests a possible role in reducing inflammation in various models.

- Phosphodiesterase Inhibition : Some derivatives of boron-containing compounds have been reported to inhibit phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression.

Case Studies and Experimental Data

-

In Vitro Studies : In vitro assays using cancer cell lines have demonstrated that this compound can reduce cell viability at micromolar concentrations. The mechanism involves the activation of apoptotic pathways as evidenced by increased levels of pro-apoptotic markers.

Cell Line IC50 (µM) Mechanism of Action HeLa 12 Apoptosis induction MCF7 15 Cell cycle arrest A549 10 Inhibition of proliferation - Animal Models : In vivo studies conducted on murine models have indicated that the compound may reduce tumor growth when administered at therapeutic doses. Observations include significant tumor size reduction compared to control groups.

- Pharmacokinetics : Pharmacokinetic studies indicate moderate bioavailability with peak plasma concentrations achieved within 1 hour post-administration. The compound exhibits a half-life suitable for therapeutic applications.

Q & A

Q. Basic

- and NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and cyclopropane signals (δ 1.2–2.5 ppm).

- NMR : Confirms boronate integrity (δ 28–32 ppm for pinacol boronates).

- IR spectroscopy : Ester C=O stretches (~1720 cm) and B-O bonds (~1350 cm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

How can contradictions in reported synthetic yields be resolved?

Advanced

Discrepancies often arise from:

- Reagent purity : Ensure boronic esters are anhydrous (e.g., store over molecular sieves).

- Catalyst loading : reports high yields with DMAP (10 mol%), but lower loadings may reduce byproducts.

- Temperature control : Exothermic reactions may require cooling (0–5°C) to prevent cyclopropane ring opening.

Systematic optimization via Design of Experiments (DoE) is recommended .

What handling and storage conditions ensure compound stability?

Q. Basic

- Storage : Inert atmosphere (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps. PPE (gloves, goggles) is mandatory per .

- Deactivation : Avoid aqueous or protic solvents during synthesis to preserve the boronate .

What strategies mitigate racemization during synthesis?

Q. Advanced

- Low-temperature reactions : Conduct steps below 0°C to slow epimerization.

- Chiral auxiliaries : Use enantiopure cyclopropane precursors (e.g., (1R,2R)-cyclopropane derivatives).

- Catalyst selection : Asymmetric catalysis (e.g., Rh(OAc)) can enforce stereoselectivity during cyclopropanation.

Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

How does the compound behave under acidic or basic conditions?

Q. Advanced

- Acidic conditions : The ester group hydrolyzes to carboxylic acid (pH < 3), while the boronate remains intact.

- Basic conditions : Strong bases (pH > 10) cleave the boronate to boronic acid, destabilizing the cyclopropane.

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

What applications exist in enantioselective synthesis?

Advanced

The compound serves as a chiral building block for:

- Pharmaceutical intermediates : Synthesis of β-lactam antibiotics or kinase inhibitors.

- Materials science : Asymmetric polymerization catalysts or liquid crystals.

- Probes : -labeled derivatives for MRI contrast agents.

Recent studies highlight its utility in Pd-catalyzed cascades to access polycyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.